N-(1-cyclopropylethyl)-3-methoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(1-cyclopropylethyl)-3-methoxyaniline |
InChI |
InChI=1S/C12H17NO/c1-9(10-6-7-10)13-11-4-3-5-12(8-11)14-2/h3-5,8-10,13H,6-7H2,1-2H3 |
InChI Key |
LMLAKZHVCOPQGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Synthetic Methodologies for N 1 Cyclopropylethyl 3 Methoxyaniline and Analogues
Direct Reductive Amination Protocols for Chiral Amine Synthesis
Direct asymmetric reductive amination (DARA) of prochiral ketones stands as one of the most convenient and environmentally benign pathways for producing chiral amines. nih.govmolaid.com The process hinges on the in-situ formation and subsequent reduction of an imine or enamine intermediate, often mediated by a chiral transition metal catalyst that activates a hydrogen source and controls the stereochemical outcome of the reduction. acs.org
The development of effective catalytic systems is crucial for achieving high yields and enantioselectivities in reductive amination. Transition metals such as iridium, palladium, rhodium, and ruthenium, complexed with chiral ligands, have been extensively explored for this purpose. acs.orgdicp.ac.cn
Iridium-based catalysts have demonstrated remarkable efficiency in the direct reductive amination of ketones. kaust.edu.sanih.gov A notable system involves the cooperative action of a cationic Cp*Ir(III) complex and a chiral phosphate (B84403) counteranion. nih.gov This bifunctional catalysis activates hydrogen gas, with the iridium complex forming an Ir-hydride. Simultaneously, the phosphate anion protonates the imine intermediate, forming an iminium cation. nih.gov In non-polar solvents, the resulting ion pair facilitates a highly organized transition state, enabling the enantioselective transfer of the hydride from the metal complex to the iminium ion. nih.gov This method has been successfully applied to a wide range of aliphatic ketones, affording chiral amines in good to excellent yields and with enantioselectivities up to 96% ee. nih.govmolaid.com
Other effective iridium systems utilize chiral ligands such as f-Binaphane, which have achieved high conversions and enantioselectivities (up to 96% ee) for the asymmetric reductive amination of aryl ketones. dicp.ac.cn The addition of additives like titanium(IV) isopropoxide can be crucial for driving the imine formation, which is often the rate-limiting step. dicp.ac.cn Furthermore, iridium complexes with monodentate phosphine (B1218219) ligands, such as XuPhos, have also been reported to effectively catalyze the direct asymmetric reductive amination of ketones with secondary amines, producing a variety of chiral tertiary amines with high enantioselectivity. rsc.org
| Catalyst System | Ketone Type | Amine Type | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Cationic Cp*Ir(III) / Chiral Phosphate | Aliphatic | Aromatic/Aliphatic | Good to Excellent | Up to 96% | nih.gov |
| Ir-f-Binaphane / Ti(OiPr)4 | Aryl | Aromatic/Aliphatic | High | Up to 96% | dicp.ac.cn |
| Ir/XuPhos | Aryl/Aliphatic | Secondary | High | High | rsc.org |
Palladium-based catalysts are also highly effective for reductive amination, particularly for the synthesis of tertiary amines. nih.govnih.gov Heterogeneous palladium nanocatalysts are of particular interest due to their reusability and efficiency. nih.govrsc.org For instance, a palladium-based nanocatalyst with 1,1'-binaphthalene-2,2'-diamine (BINAM) as a ligand has shown superior activity for the selective reductive amination of carbonyl compounds. rsc.org Similarly, palladium hydroxide (B78521) on graphitic carbon nitride (Pd(OH)₂/g-C₃N₄) has been reported as an efficient catalyst, where the hydroxyl groups are believed to enhance thermal stability and catalytic performance. nih.gov
Silicon-nanostructure-supported palladium nanoparticles (SiNS–Pd) represent another advanced heterogeneous system. This catalyst facilitates the reductive alkylation of primary and secondary amines with various aldehydes under atmospheric hydrogen pressure, achieving high yields with minimal catalyst loading (0.02–0.05 mol % Pd) and preventing overalkylation. nih.gov The utility of such systems has been demonstrated in the synthesis of pharmaceutical compounds and in scalable microflow reactions. nih.gov
Beyond iridium and palladium, other transition metals play a significant role in reductive amination. A fascinating catalytic dichotomy has been observed with cyclopropyl (B3062369) ketones, where the choice of metal dictates the reaction outcome. nih.govacs.org Rhodium catalysts, such as Rh₂(OAc)₄, tend to yield the expected traditional reductive amination product. acs.org In contrast, ruthenium catalysts like RuCl₃ can promote a novel ring-expansion reaction, leading to the formation of pyrrolidines instead of the cyclopropylamine. nih.govacs.org These reactions can utilize carbon monoxide as a deoxygenating agent, avoiding the need for an external hydrogen source. nih.gov
Nickel is another abundant and active catalyst for reductive amination. wikipedia.org Heterogeneous nickel catalysts can facilitate the reductive amination of alcohols by first dehydrogenating the alcohol to a ketone, which then reacts with an amine to form an imine that is subsequently reduced. wikipedia.org
The success of direct reductive amination is highly dependent on the nature of both the carbonyl and amine substrates. Generally, the reaction tolerates a wide array of functional groups. sigmaaldrich.comharvard.edu However, the nucleophilicity of the amine and the reactivity of the carbonyl group are critical factors. For instance, electron-poor aryl amines or sterically hindered amines can be less reactive, sometimes resulting in no product formation. sigmaaldrich.com Conversely, electron-rich aldehydes tend to give higher yields than electron-poor ones. sigmaaldrich.com The choice of reducing agent is also crucial, with reagents like sodium triacetoxyborohydride (B8407120) being highly selective for the iminium ion over the ketone starting material. harvard.edu
The reductive amination of cyclopropyl ketones, such as 1-cyclopropylethanone (also known as methyl cyclopropyl ketone), has been specifically investigated. Studies using rhodium catalysis have shown that methyl cyclopropyl ketone reacts effectively with various anilines to produce the corresponding N-(1-cyclopropylethyl)aniline derivatives in high yields (83-96%). acs.org The reaction appears largely insensitive to the electronic properties of substituents on the aniline (B41778) ring, with p-methoxy, p-methyl, p-bromo, and p-ethoxycarbonyl derivatives all affording the product in similar yields. acs.org This demonstrates the robustness of the rhodium-catalyzed protocol for synthesizing analogues of N-(1-cyclopropylethyl)-3-methoxyaniline. The reaction conditions typically involve rhodium(II) acetate (B1210297) as the catalyst and carbon monoxide as the reducing agent in a solvent like dioxane at elevated temperatures. acs.org This specific reactivity highlights a viable pathway for the synthesis of the target compound and its structurally related analogues.
| Aniline Substituent | Product Yield |
|---|---|
| p-methoxy | 96% |
| p-methyl | 90% |
| p-bromo | 83% |
| p-ethoxycarbonyl | 88% |
| m-hydroxycarbonyl | 85% |
Substrate Specificity and Scope of the Reductive Amination
Role of 3-Methoxyaniline and Substituted Anilines as Amine Components
In the synthesis of this compound, 3-methoxyaniline serves as the primary amine component, providing the core aniline structure. The nucleophilicity of the amino group on the aniline ring is crucial for its reaction with a carbonyl compound, typically a ketone, to form an imine or enamine intermediate that is subsequently reduced.
Substituted anilines are widely used as amine components in various N-alkylation reactions. organic-chemistry.orgrsc.org The electronic properties of the substituents on the aniline ring can significantly influence the reactivity of the amine. Electron-donating groups generally increase the nucleophilicity of the nitrogen atom, facilitating the initial attack on the carbonyl carbon. Conversely, electron-withdrawing groups can decrease reactivity, sometimes requiring more forceful reaction conditions. thieme-connect.combeilstein-journals.org
In a documented synthesis of this compound, 3-methoxyaniline is reacted with 2-methylhept-2-en-6-yne in the presence of a gold(I)/chiral Brønsted acid catalytic system. molaid.com This specific reaction, which proceeds via an intermolecular hydroamination/transfer hydrogenation cascade, highlights the role of 3-methoxyaniline as the key nucleophile that ultimately forms the desired secondary amine product. molaid.com The general applicability of anilines in such transformations makes them fundamental building blocks in the synthesis of complex amines. organic-chemistry.org
Optimization of Reaction Conditions for Yield and Enantioselectivity
Achieving high yield and, where applicable, high enantioselectivity is paramount in the synthesis of chiral amines like this compound. This is accomplished through the careful optimization of various reaction parameters.
The choice of solvent plays a critical role in the outcome of reductive amination reactions. Solvents can affect the solubility of reactants, stabilize intermediates, and influence the reaction pathway. rsc.org Methanol (B129727) is often identified as an effective solvent for the reductive amination of ketones, as its polar nature can facilitate the formation of the crucial Schiff base intermediate. researchgate.net
In biocatalytic approaches, such as those using amine dehydrogenases for enantioselective synthesis, the tolerance of the enzyme to water-miscible co-solvents is a key consideration. For example, good enzymatic activity has been observed in the presence of up to 30% (v/v) DMSO, allowing for the dissolution of hydrophobic substrates. nih.gov The concentration of reactants is also a critical factor. In some visible-light-induced N-alkylation reactions, a slight excess of the amine substrate was found to increase the reaction yield to as high as 98%. nih.gov Similarly, in enzymatic reductive aminations, excellent conversions have been achieved even at elevated substrate concentrations of 50 mM. nih.gov
| Parameter | Observation | Example Reaction Type | Reference |
|---|---|---|---|
| Solvent Polarity | Polar solvents like methanol facilitate Schiff base formation, improving conversion. | Reductive Amination of Ketones | researchgate.net |
| Co-Solvent | DMSO (up to 30% v/v) is well-tolerated and improves substrate solubility. | Enzymatic Reductive Amination | nih.gov |
| Concentration | A slight excess of the amine component can significantly increase product yield. | Visible-Light-Induced N-Alkylation | nih.gov |
Additives and co-catalysts are frequently employed to enhance the efficiency and selectivity of N-alkylation reactions. Their roles range from facilitating the formation of intermediates to shifting reaction equilibria.
Acids are common co-catalysts in reductive amination. They protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. Furthermore, an acidic environment promotes the dehydration of the carbinolamine intermediate to form the iminium ion, which is the species that is ultimately reduced by the hydride reagent. rsc.org In some systems, trimethylsilyl (B98337) chloride (TMSCl) has been shown to serve a dual role: it activates the carbonyl substrate and also acts as a dehydrating agent, shifting the equilibrium towards imine formation. thieme-connect.com
In other catalytic systems, different types of additives are beneficial. For instance, in a visible-light-induced N-alkylation of anilines, ammonium (B1175870) bromide (NH₄Br) was found to be an essential additive, with a 20 mol% loading providing the optimal yield. nih.gov The absence of this additive resulted in only trace amounts of the desired product, highlighting its critical role in the catalytic cycle. nih.gov Molecular sieves are also commonly used as dehydrating agents to remove the water formed during imine formation, thereby driving the reaction forward.
Temperature and pressure are fundamental physical parameters that control reaction kinetics and can influence product selectivity. In many chemical transformations, increasing the temperature accelerates the reaction rate. For example, in a base-mediated intramolecular hydroalkoxylation, raising the temperature from room temperature to 100 °C decreased the reaction time from several hours to just one hour and increased the isolated yield significantly. researchgate.net
| Parameter | Influence | Example | Reference |
|---|---|---|---|
| Additives (Acid) | Activates carbonyl group and promotes formation of the iminium ion intermediate. | General Reductive Amination | rsc.org |
| Additives (NH₄Br) | Found to be essential for product formation in a specific catalytic system. | Visible-Light-Induced N-Alkylation | nih.gov |
| Temperature | Increasing temperature can significantly reduce reaction time and improve yield. | Base-Mediated Cyclization | researchgate.net |
| Pressure | Elevated H₂ pressure can be used to accelerate the reduction step. | Catalytic Hydrogenation | organic-chemistry.org |
Alternative Synthetic Routes to this compound and Related Structures
Beyond direct, one-pot reductive amination, alternative strategies exist for the synthesis of N-alkylated anilines. These routes may offer advantages in terms of substrate scope, functional group tolerance, or stereochemical control.
Sequential Amine Alkylation and Functionalization
An alternative to reductive amination is the sequential N-alkylation of the parent amine with an appropriate alkyl halide or sulfonate. rsc.org This classical approach involves the direct formation of the C-N bond through a nucleophilic substitution reaction. Typically, the aniline is treated with a base to deprotonate the nitrogen, increasing its nucleophilicity, followed by the addition of the alkylating agent. researchgate.net For example, cesium fluoride (B91410) on celite has been used as a solid base to successfully alkylate anilines and other N-H containing compounds with alkyl halides in acetonitrile (B52724). researchgate.net
This stepwise method allows for the pre-synthesis and purification of both the amine and the alkylating partner. However, a significant drawback of direct alkylation of primary anilines is the potential for over-alkylation. masterorganicchemistry.com The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts. masterorganicchemistry.com Therefore, careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation. organic-chemistry.org Subsequent functionalization steps could then be performed on the resulting secondary amine if required.
Coupling Reactions Involving Aniline and Cyclopropane (B1198618) Derivatives
The formation of a carbon-nitrogen bond between an aniline and a cyclopropane moiety is a key transformation for the synthesis of N-cyclopropylarylamines. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering significant advantages over classical methods that often require harsh conditions. wikipedia.org Methodologies such as the Buchwald-Hartwig and Chan-Lam couplings are prominent in this field.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the synthesis of C-N bonds from aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the catalyst. jk-sci.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle. jk-sci.comnih.gov While extensively used for aryl amines, its application for coupling with specific alkyl groups like 1-cyclopropylethyl would depend on the availability of the corresponding halide or pseudohalide precursor.
Another significant method is the copper-promoted N-cyclopropylation of anilines, a variant of the Chan-Lam coupling. This reaction typically involves the coupling of an amine with a boronic acid derivative. nih.govresearchgate.net Research has demonstrated the successful N-cyclopropylation of various anilines and aliphatic amines using cyclopropylboronic acid. nih.govresearchgate.net The reaction is generally carried out in the presence of a copper(II) salt, such as copper(II) acetate, a ligand like 2,2'-bipyridine, and a base, under an air atmosphere. nih.govresearchgate.net This method provides a direct route to N-cyclopropyl aniline derivatives in good to excellent yields. nih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Promoter | Base | Solvent | Yield |
| Aniline | Cyclopropylboronic acid | Cu(OAc)₂ / 2,2'-bipyridine | Na₂CO₃ or NaHCO₃ | Dichloroethane | Good to Excellent |
| Aryl Halide/Triflate | Primary/Secondary Amine | Palladium Complex | Strong Base (e.g., NaOt-Bu) | Toluene, THF, Dioxane | Varies |
This table summarizes general conditions for copper-promoted N-cyclopropylation and palladium-catalyzed Buchwald-Hartwig amination reactions based on available literature. jk-sci.comnih.govresearchgate.net
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, offer a highly efficient approach to complex molecules. bohrium.com These reactions are atom-economical and can rapidly generate molecular diversity. acs.orgacs.org For the synthesis of N-substituted anilines, several MCR strategies have been developed.
One prominent example is the Ugi four-component reaction (U-4CR), which involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. researchgate.netrsc.org This reaction is exceptionally versatile and has been employed in the synthesis of a vast array of compounds, including peptide-like structures and various N-heterocycles. researchgate.netrsc.orgmdpi.com The synthesis of a molecule like this compound via an Ugi-type reaction could be envisioned by reacting 3-methoxyaniline, cyclopropyl methyl ketone (as a precursor to the 1-cyclopropylethyl group), a suitable carboxylic acid, and an isocyanide, potentially followed by subsequent chemical transformations of the Ugi adduct. The reaction's success often depends on the specific combination of reactants and conditions. nih.gov
Other novel multi-component reactions have been reported for the synthesis of N-substituted anilines. For instance, a one-pot, three-component reaction involving an aldehyde, cyclohex-2-enone, and a primary or secondary amine can afford N-substituted aniline derivatives. acs.orgacs.org This particular reaction proceeds through imine and enamine intermediates, followed by condensation and isoaromatization to form the aniline product. acs.org The modularity of MCRs allows for the variation of each component, enabling the synthesis of a library of substituted anilines. bohrium.com A three-component synthesis of meta-hetarylanilines from 1,3-diketones, acetone, and various amines has also been developed, proceeding through a sequence of condensation and cyclization steps. beilstein-journals.org
| Reaction Type | Components | Key Features |
| Ugi Four-Component Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Forms α-aminoacyl amide adducts; high convergence and atom economy. researchgate.netrsc.org |
| "Green" MCR | Non-enolizable Aldehyde, Cyclohex-2-enone, Amine | One-step synthesis of 2-N-substituted arylmethyl anilines. acs.orgacs.org |
| Benzannulation | 1,3-Diketone, Acetone, Amine | One-pot synthesis of substituted meta-hetarylanilines. beilstein-journals.org |
| Light-Promoted MCR | Cyclic Ether, Aldehyde, Aniline | Uses a TiO₂–(NH₄)₂S₂O₈ system promoted by UV light. ionike.com |
This table outlines several multi-component reaction strategies that can be employed for the synthesis of substituted anilines.
Mechanistic Investigations of N 1 Cyclopropylethyl 3 Methoxyaniline Formation
Elucidation of Reaction Intermediates in Reductive Amination
Reductive amination proceeds through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction. wikipedia.org The initial reaction between the carbonyl group of 3-methoxyacetophenone and the primary amine 1-cyclopropylethylamine forms a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the corresponding imine.
The characterization of the iminium ion intermediate in the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline can be challenging due to its transient nature. However, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to detect its presence. For instance, the appearance of a characteristic downfield-shifted signal in the 13C NMR spectrum corresponding to the iminium carbon (C=N+) would provide evidence for its formation.
Table 1: Hypothetical 13C NMR Chemical Shifts for Key Intermediates
| Intermediate Species | Key Carbon Atom | Hypothetical Chemical Shift (ppm) |
| 3-methoxyacetophenone | Carbonyl (C=O) | ~198 |
| Hemiaminal | Carbinolamine (C-OH, N) | ~95 |
| Iminium Ion | Iminium (C=N+) | ~175 |
| This compound | Amine (C-N) | ~60 |
Note: These are representative chemical shifts and would require experimental verification for the specific reaction.
Detailed Analysis of Catalytic Cycles
The reduction of the iminium ion intermediate is typically facilitated by a reducing agent, which can be a metal hydride or a catalytic hydrogenation process. In the case of using a hydride reagent like sodium borohydride, the reaction does not involve a true catalytic cycle in the traditional sense. However, when a transition metal catalyst is employed for transfer hydrogenation, a catalytic cycle can be described.
For a hypothetical iridium-based catalyst, the cycle could involve the following steps:
Oxidative Addition: The iridium catalyst reacts with a hydrogen source, such as isopropanol (B130326), to form an iridium-hydride species.
Coordination: The iminium ion intermediate coordinates to the iridium-hydride complex.
Hydride Transfer: The hydride is transferred from the iridium to the iminium carbon, reducing the C=N+ bond and forming the desired amine.
Product Release: The product, this compound, is released from the catalyst.
Catalyst Regeneration: The catalyst is regenerated and can enter another catalytic cycle.
Kinetic Studies to Determine Rate-Limiting Steps
For example, if the reaction rate shows a first-order dependence on the concentrations of the ketone and the amine, but a zero-order dependence on the concentration of the reducing agent, it would suggest that imine formation is the rate-limiting step. Conversely, if the rate is dependent on the concentration of the reducing agent, the reduction of the iminium ion would be the rate-limiting step.
Table 2: Representative Kinetic Data for Reductive Amination
| Experiment | [3-methoxyacetophenone] (M) | [1-cyclopropylethylamine] (M) | [Reducing Agent] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.0 x 10-4 |
| 2 | 0.2 | 0.1 | 0.1 | 2.0 x 10-4 |
| 3 | 0.1 | 0.2 | 0.1 | 2.0 x 10-4 |
| 4 | 0.1 | 0.1 | 0.2 | 1.0 x 10-4 |
Note: The data in this table is hypothetical and for illustrative purposes. A real kinetic study would involve a more extensive set of experiments.
Based on the hypothetical data in Table 2, doubling the concentration of either the ketone or the amine doubles the initial rate, indicating a first-order dependence on both. However, doubling the concentration of the reducing agent has no effect on the rate, suggesting a zero-order dependence. This would imply that under these conditions, the formation of the imine is the rate-limiting step.
Transition State Characterization and Reaction Pathway Mapping
Computational chemistry, particularly density functional theory (DFT) calculations, can provide valuable insights into the reaction mechanism by characterizing the transition states and mapping the reaction pathway. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For the formation of this compound, key transition states to investigate would include:
TS1: The transition state for the nucleophilic attack of the amine on the carbonyl carbon to form the hemiaminal.
TS2: The transition state for the dehydration of the hemiaminal to form the imine.
TS3: The transition state for the hydride transfer from the reducing agent to the iminium carbon.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This profile can help to identify the rate-limiting step and provide a deeper understanding of the factors that control the reaction's efficiency and selectivity.
Spectroscopic Characterization Methodologies for N 1 Cyclopropylethyl 3 Methoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and the spatial relationships between them.
¹H NMR spectroscopy would be the primary technique used to identify the number and types of hydrogen atoms in the N-(1-cyclopropylethyl)-3-methoxyaniline molecule. The resulting spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group, the ethyl substituent, the methoxy (B1213986) group, and the aromatic ring. Key parameters to be analyzed would include:
Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm), while the aliphatic protons of the cyclopropyl and ethyl groups would be found in the upfield region.
Integration: The area under each signal would be proportional to the number of protons it represents, helping to assign signals to specific functional groups.
Spin-Spin Coupling (J): The splitting of signals into multiplets would reveal the number of neighboring protons, allowing for the determination of the connectivity between different parts of the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 6.2 - 7.2 | m | 4H |
| Methoxy-H | ~3.8 | s | 3H |
| N-H | Variable | br s | 1H |
| CH (ethyl) | ~3.5 | q | 1H |
| CH₃ (ethyl) | ~1.2 | d | 3H |
| CH (cyclopropyl) | ~1.0 | m | 1H |
| CH₂ (cyclopropyl) | 0.2 - 0.6 | m | 4H |
Note: This is a hypothetical data table based on known chemical shifts for similar structures.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom. This would be crucial for confirming the presence of all carbon atoms in the expected environments, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the cyclopropylethyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~160 |
| Aromatic C-N | ~148 |
| Aromatic C-H | 100 - 130 |
| Methoxy C | ~55 |
| CH (ethyl) | ~50 |
| CH₃ (ethyl) | ~20 |
| CH (cyclopropyl) | ~15 |
| CH₂ (cyclopropyl) | 5 - 10 |
Note: This is a hypothetical data table based on known chemical shifts for similar structures.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity within the ethyl and cyclopropyl fragments.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would identify longer-range couplings between protons and carbons (typically over two or three bonds). This would be critical for establishing the connection between the cyclopropylethyl group and the nitrogen atom, as well as the attachment of the methoxy group to the aniline (B41778) ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition.
HRMS would be employed to determine the precise molecular weight of this compound with a high degree of accuracy. This would allow for the unambiguous determination of its molecular formula (C₁₂H₁₇NO). By comparing the experimentally measured mass to the calculated mass for the proposed formula, the identity of the compound can be confidently confirmed. The fragmentation pattern observed in the mass spectrum could also provide further structural information.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are vital for assessing the purity of a synthesized compound and for separating enantiomers if the molecule is chiral. This compound possesses a chiral center at the carbon atom of the ethyl group attached to the nitrogen.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be the method of choice to determine the purity of a sample of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be developed. The presence of a single major peak in the chromatogram would indicate a high degree of purity.
Enantiomeric Excess Determination: To separate the two enantiomers and determine the enantiomeric excess (ee) of a chiral sample, chiral HPLC would be necessary. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The relative areas of the two peaks in the chromatogram would be used to calculate the enantiomeric excess.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Given the chiral center at the carbon atom attached to the nitrogen and the cyclopropyl group, chiral HPLC is indispensable for separating its enantiomers.
The separation of enantiomers can be achieved through two primary approaches: indirect and direct methods. The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. chiralpedia.comyoutube.com However, the direct method, which utilizes a chiral stationary phase (CSP), is more common and often preferred for its convenience and efficiency. chiralpedia.comyoutube.com
For the enantioselective separation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.gov These phases, often coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. chiralpedia.com
A typical chiral HPLC method for a compound like this compound would involve a normal-phase mobile system. The choice of mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal resolution. mdpi.com The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different binding strengths and thus different retention times. youtube.com
Table 1: Illustrative Chiral HPLC Parameters for Separation of N-alkylanilines
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based) |
| Mobile Phase | n-Hexane / Isopropanol mixture |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | 25 °C |
This table presents typical starting conditions for the chiral separation of N-alkylanilines and would require optimization for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and structural elucidation of volatile and thermally stable compounds like this compound. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. For amines, the molecular ion peak (M+) is often observed, and its odd mass can be indicative of the presence of a nitrogen atom, according to the nitrogen rule. whitman.eduwhitman.edu The fragmentation of aromatic amines is influenced by the stable aromatic ring, often resulting in an intense molecular ion peak. whitman.edu
Key fragmentation pathways for this compound would likely involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would lead to the formation of stable carbocations. The presence of the cyclopropyl and methoxy groups would also influence the fragmentation pattern, yielding characteristic ions.
Table 2: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 191 | Molecular Ion [M]+ | Intact molecule |
| 176 | [M-CH3]+ | Loss of a methyl group |
| 150 | [M-C3H5]+ | Loss of the cyclopropyl group |
| 122 | [M-C5H9]+ | Alpha-cleavage, loss of the cyclopropylethyl group |
| 108 | [C7H8O]+ | Fragment containing the methoxyphenyl moiety |
This table is based on general fragmentation patterns of aromatic amines and requires experimental verification for this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an IR spectrum reveals the vibrational frequencies of different bonds within the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its secondary amine, aromatic ring, ether linkage, and alkyl groups. The N-H stretch of the secondary amine is expected to appear as a single, weak to medium band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration of an aromatic amine typically appears as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.comwikieducator.org
The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. wpmucdn.com The methoxy group (-OCH₃) will show a characteristic C-O stretching band. Asymmetric and symmetric CH stretching of the methyl group are also expected. scielo.org.za The cyclopropyl group will have its own characteristic C-H and C-C vibrations.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 | Secondary Amine (N-H) | Stretch |
| 3000-3100 | Aromatic C-H | Stretch |
| 2850-3000 | Aliphatic C-H (cyclopropyl, ethyl) | Stretch |
| 1580-1620 | Aromatic C=C | Stretch |
| 1450-1550 | Aromatic C=C | Stretch |
| 1250-1335 | Aromatic C-N | Stretch |
| 1000-1300 | C-O (Ether) | Stretch |
| 690-900 | Aromatic C-H | Out-of-plane bend |
This table is based on established correlation charts and data for analogous compounds like aniline and N-methylaniline. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring.
The spectrum of 3-methoxyaniline, a closely related primary amine, shows absorption maxima that can serve as a reference. nist.gov The presence of the methoxy group (an auxochrome) and the N-alkyl group on the aniline ring will influence the position and intensity of these absorption bands. Typically, such substitutions cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.
The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally. This λmax is also a critical parameter for setting the detection wavelength in HPLC analysis.
Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Expected λmax (nm) | Electronic Transition | Chromophore |
| ~240 nm | π → π | Benzene Ring |
| ~290 nm | π → π | Benzene Ring with substituents |
This table provides an estimation based on data for 3-methoxyaniline and other substituted anilines. nist.govresearchgate.netresearchgate.net The exact values are dependent on the solvent used.
Theoretical and Computational Chemistry Studies on N 1 Cyclopropylethyl 3 Methoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can predict molecular geometry, electronic distribution, and various reactivity descriptors.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com For N-(1-cyclopropylethyl)-3-methoxyaniline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G**, can be employed to determine its optimized molecular geometry. scispace.com These calculations would reveal key structural parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.
Furthermore, DFT is used to calculate electronic properties that are crucial for understanding reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.
Other reactivity descriptors that can be derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For instance, studies on other aniline (B41778) derivatives have shown how substituents influence the electron density in the phenyl ring and the planarity of the amine group, which in turn affects reactivity. innovareacademics.in
Illustrative Data Table: Calculated Electronic Properties using DFT
| Property | Illustrative Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating ability |
| LUMO Energy | -0.9 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
| Mulliken Atomic Charges | N: -0.6, O: -0.5 | Predicts sites for electrophilic attack |
Note: The values in this table are illustrative examples of what a DFT calculation might yield and are not based on actual experimental data for this compound.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties. For a molecule like this compound, ab initio calculations could be used to obtain a more precise determination of its electronic ground and excited states. researchgate.net This is particularly useful for understanding its photophysical properties and how it might behave upon absorption of light. These methods can also be used to calculate highly accurate ionization potentials and electron affinities, which are fundamental measures of a molecule's ability to lose or gain an electron.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible bonds. libretexts.org For this compound, this would involve rotating the bonds connecting the cyclopropylethyl group to the nitrogen and the methoxy (B1213986) group to the aromatic ring. Quantum chemical methods can be used to calculate the energy of each conformation, allowing for the identification of the most stable, low-energy structures. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, taking into account temperature and, potentially, a solvent environment. researchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for all atoms in the system. This would reveal how the molecule moves, vibrates, and changes its conformation over time. MD simulations are particularly useful for understanding how the molecule behaves in a solution, as they can explicitly model the interactions between the solute and solvent molecules. researchgate.net
Illustrative Data Table: Relative Energies of Conformers
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 (Global Minimum) | 175° (anti) | 0.00 | 75.3 |
| 2 | 65° (gauche) | 1.15 | 14.8 |
| 3 | -70° (gauche) | 1.25 | 9.9 |
Note: The values in this table are hypothetical and serve to illustrate the typical output of a conformational analysis.
Prediction of Spectroscopic Parameters and Spectral Interpretation
Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. By calculating spectroscopic parameters for this compound, researchers can gain a deeper understanding of its experimental spectra and confirm its structure.
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. researchgate.net These calculations can help in the assignment of the observed vibrational bands to specific molecular motions, such as the stretching and bending of bonds. researchgate.net
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted computationally. core.ac.uk The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. core.ac.uk By comparing the calculated chemical shifts with experimental data, it is possible to verify the proposed structure and gain insights into the electronic environment of the different atoms in the molecule. frontiersin.org
UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help to understand the origin of the observed absorption bands and the nature of the electronic excited states.
Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data
| Technique | Calculated Value | Experimental Value | Assignment |
| FT-IR (cm⁻¹) | 3405 | 3410 | N-H stretch |
| 1605 | 1602 | Aromatic C=C stretch | |
| 1220 | 1225 | C-O stretch | |
| ¹³C NMR (ppm) | 159.8 | 160.1 | C-O |
| 148.5 | 148.9 | C-N | |
| 55.2 | 55.4 | O-CH₃ | |
| ¹H NMR (ppm) | 6.8 - 7.3 | 6.9 - 7.4 | Aromatic Protons |
| 3.78 | 3.80 | O-CH₃ |
Note: This table presents a hypothetical comparison to illustrate the correlation between calculated and experimental spectroscopic data.
Computational Modeling of Reaction Pathways and Catalytic Mechanisms
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, transition states, and intermediates, it is possible to map out the entire potential energy surface of a reaction. tsijournals.com This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.
For example, if this compound were to undergo an electrophilic aromatic substitution reaction, computational modeling could be used to predict the most likely position of substitution (ortho, meta, or para to the substituents) by comparing the activation energies for the different pathways. researchgate.net Similarly, if the compound were to be used as a ligand in a catalytic cycle, computational methods could help to elucidate the mechanism of the catalytic reaction and identify the rate-determining step. nih.gov
Applications in Advanced Organic Synthesis As a Chemical Intermediate
Incorporation into Complex Chiral Molecular Scaffolds
The primary application of N-(1-cyclopropylethyl)-3-methoxyaniline stems from its nature as an enantiomerically enriched secondary amine. Chiral amines are ubiquitous functional groups in fine chemicals, pharmaceuticals, and agrochemicals. molaid.com The presence of a defined stereocenter on the ethyl side chain makes this compound an attractive building block for asymmetric synthesis, allowing for its incorporation into larger, more complex chiral molecules.
The synthesis of this compound itself can be achieved with high enantioselectivity. One notable method involves a gold(I)/chiral Brønsted acid-catalyzed tandem intermolecular hydroamination and transfer hydrogenation, which produces the compound in high yield and with excellent enantiomeric excess (ee). molaid.com This efficient and highly stereoselective synthesis underscores its utility as a readily accessible chiral precursor for creating sophisticated molecular scaffolds where stereochemistry is crucial for biological activity or material properties. molaid.comnih.gov
**6.2. Derivatization Strategies for this compound
The compound's structure offers two main sites for chemical modification: the aromatic (3-methoxyaniline) moiety and the N-(1-cyclopropylethyl) side chain. These derivatizations allow for the fine-tuning of its chemical properties and its linkage to other molecular fragments.
The 3-methoxyaniline ring is susceptible to various modifications, typical for substituted anilines. The amino group (NH) is a powerful activating group and is ortho-, para-directing, while the methoxy (B1213986) group (OCH₃) is also activating and ortho-, para-directing. Their combined influence dictates the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated.
Potential modifications to this moiety, guided by established aniline (B41778) chemistry, include:
Halogenation: Introduction of bromine, chlorine, or iodine atoms onto the activated positions of the ring.
Nitration: Addition of a nitro group, which can subsequently be reduced to an additional amino group or used in other transformations.
Sulfonation: Introduction of a sulfonic acid group.
Friedel-Crafts Acylation/Alkylation: Attachment of acyl or alkyl groups, although the Lewis acid catalysts used can sometimes complex with the amine.
Metal-Catalyzed Cross-Coupling Reactions: If the ring is first halogenated, Suzuki, Heck, or Buchwald-Hartwig reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity. The aniline moiety is a common feature in synthetic chemistry, and these methods are widely applied. beilstein-journals.org
| Reaction Type | Potential Reagents | Purpose |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), Cl₂, I₂ | Introduce a handle for cross-coupling reactions. |
| Nitration | HNO₃/H₂SO₄ | Introduce a versatile nitro group for further functionalization. |
| Cross-Coupling (Post-halogenation) | Boronic acids (Suzuki), Alkenes (Heck) | Form C-C bonds to build complex aryl structures. |
The secondary amine of the side chain is a key functional group that can undergo a variety of reactions. The incorporation of an aniline moiety into pharmaceutical cores has been shown to be an effective strategy for improving antitumor activity. nih.gov
Common functionalization strategies for the secondary amine include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to protect the amine or to introduce specific functional groups.
Alkylation: Introduction of additional alkyl groups, converting the secondary amine into a tertiary amine.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to add more complex substituents.
The cyclopropyl (B3062369) group is generally stable but can participate in ring-opening reactions under specific catalytic or radical conditions, offering another, though less common, route for functionalization.
Utilization in Cyclization and Heterocyclic Ring-Forming Reactions
Aniline and its derivatives are fundamental precursors for the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.comnih.gov this compound can serve as a key starting material in reactions that form fused ring systems.
By first modifying the aromatic ring to introduce a suitably positioned second functional group (e.g., via ortho-acylation), intramolecular cyclization can be initiated to form heterocycles. Plausible synthetic targets include:
Indoles: Through variations of the Fischer, Bischler-Möhlau, or other related indole (B1671886) syntheses.
Quinolines: Via Skraup, Doebner-von Miller, or Friedländer syntheses by reacting the aniline with α,β-unsaturated carbonyl compounds or related precursors.
Benzodiazepines and other fused heterocycles: By choosing appropriate reaction partners that can react with both the aniline nitrogen and a position on the aromatic ring.
The synthesis of N-heterocycles can often be achieved through one-pot cyclization procedures, which are efficient and synthetically valuable. nih.govbeilstein-journals.org
Regioselectivity and Stereoselectivity in Subsequent Reactions
Control over regioselectivity and stereoselectivity is paramount in modern organic synthesis. This compound possesses inherent features that can be exploited to control these outcomes in subsequent transformations.
Regioselectivity: As discussed in section 6.2.1, the directing effects of the N-alkylamino and methoxy groups on the aromatic ring control the position of incoming electrophiles. The powerful ortho-, para-directing nature of the amino group typically dominates, directing substituents to positions 2, 4, and 6.
Stereoselectivity: The compound's most significant feature is the stereocenter at the C1 position of the ethyl group. This existing chiral center can act as a chiral auxiliary, influencing the stereochemical outcome of new stereocenters formed elsewhere in the molecule. For example, if the side chain is acylated and a reaction is performed at the α-position to the carbonyl, the existing stereocenter can direct the approach of reagents, leading to a diastereoselective outcome. The study of electronic factors is crucial for understanding and predicting the regioselectivity and stereoselectivity of such reactions. mdpi.comrsc.orgresearchgate.netresearchgate.net
| Controlling Factor | Type of Selectivity | Description |
|---|---|---|
| -NH and -OCH₃ groups | Regioselectivity | Directs electrophilic aromatic substitution to positions 2, 4, and 6 on the aniline ring. |
| Chiral Center on Side Chain | Stereoselectivity / Diastereoselectivity | Can influence the formation of new stereocenters in subsequent reactions (substrate-controlled synthesis). |
Development of Novel Synthetic Pathways Utilizing the Compound as a Key Precursor
The availability of this compound through highly enantioselective methods opens up new possibilities for its use as a key precursor in novel synthetic pathways. molaid.com Its utility is not just as a static building block but as an active component in designing efficient routes to complex target molecules, particularly those in medicinal chemistry.
Future development could focus on:
Domino and Tandem Reactions: Designing multi-step reaction sequences that begin with the derivatization of the aniline and proceed through cyclization or coupling events in a single pot.
Asymmetric Catalysis: Using the chiral amine itself, or a derivative, as a ligand for a metal catalyst in other asymmetric reactions.
Library Synthesis: Employing the derivatization strategies outlined in section 6.2 to create a library of related compounds for screening in drug discovery programs. The aniline moiety is a privileged structure in medicinal chemistry, and functionalized derivatives are of significant interest. beilstein-journals.orgnih.gov
By leveraging its inherent chirality and multiple functionalization points, this compound stands as a promising and versatile intermediate for pioneering new synthetic routes to valuable and complex chemical entities.
Future Research Directions and Unexplored Avenues in N 1 Cyclopropylethyl 3 Methoxyaniline Chemistry
Development of Green and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. rsc.org Future research into the synthesis of N-(1-cyclopropylethyl)-3-methoxyaniline should prioritize the development of methodologies that align with these principles.
Current synthetic routes may rely on traditional methods that involve hazardous reagents, significant energy consumption, or the generation of substantial waste. A shift towards more sustainable practices could involve several key areas of investigation:
Alternative Solvents and Reaction Conditions: Research could focus on replacing conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. Additionally, exploring solvent-free reaction conditions, potentially utilizing techniques like ball milling or microwave irradiation, could significantly reduce waste and energy usage. mdpi.com
Catalysis: The development of highly efficient and reusable catalysts is a primary goal of green chemistry. Future work could explore the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, which can be easily separated from the reaction mixture and reused multiple times. rsc.org Biocatalysis, employing enzymes to carry out specific transformations under mild conditions, also presents a promising avenue.
Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts.
A hypothetical comparison of a traditional versus a green synthetic approach for a key reaction step is presented in Table 1.
Table 1: Hypothetical Comparison of Synthetic Approaches for a Key Transformation
| Parameter | Traditional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Dichloromethane | Water or Ethanol |
| Catalyst | Stoichiometric Lewis Acid | Reusable Heterogeneous Catalyst |
| Energy Input | High-temperature reflux | Microwave or sonication |
| Byproducts | Significant inorganic salts | Minimal to none |
| E-Factor | High | Low |
Exploration of Novel Reactivity and Transformation Pathways
The unique structural features of this compound, namely the cyclopropyl (B3062369) group and the methoxy-substituted aniline (B41778) moiety, suggest a rich and largely unexplored reactivity profile. Future research should aim to uncover and harness this reactivity for the synthesis of novel molecular architectures.
Potential areas of investigation include:
Cyclopropyl Ring-Opening Reactions: The strained cyclopropyl ring is susceptible to opening under various conditions (e.g., acidic, thermal, or transition-metal-catalyzed). Systematic investigation of these ring-opening reactions could provide access to a diverse range of linear or macrocyclic structures.
Directed C-H Functionalization: The methoxy (B1213986) and amine groups can act as directing groups for the selective functionalization of aromatic C-H bonds. This would allow for the late-stage modification of the aniline ring, providing a modular approach to synthesizing a library of derivatives.
Photoredox Catalysis: The electron-rich nature of the aniline ring makes it a suitable candidate for transformations mediated by photoredox catalysis. This could enable novel bond formations and functionalizations under mild and environmentally benign conditions.
Advanced In Situ Spectroscopic Techniques for Mechanistic Insights
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new transformations. The application of advanced in situ spectroscopic techniques can provide real-time information on the concentrations of reactants, intermediates, and products, thereby elucidating the underlying mechanistic pathways.
Future mechanistic studies on reactions involving this compound could employ:
In Situ NMR Spectroscopy: This technique can provide detailed structural information about transient intermediates and help to establish reaction kinetics.
In Situ FTIR and Raman Spectroscopy: These methods are powerful for monitoring changes in functional groups and bonding throughout a reaction, offering insights into the timing of bond-breaking and bond-forming events.
Mass Spectrometry Techniques: Real-time monitoring of reaction mixtures using techniques like ReactIR or Probespray Mass Spectrometry can help to identify and track the evolution of key species in the reaction.
Data gathered from these techniques would be invaluable for constructing detailed reaction profiles and validating computational models. A hypothetical data table summarizing the type of information that could be obtained is shown in Table 2.
Table 2: Hypothetical Data from In Situ Spectroscopic Analysis
| Technique | Observable Species | Kinetic Data | Mechanistic Insight |
|---|---|---|---|
| In Situ NMR | Reactant, Intermediate A, Product | Rate constants for each step | Identification of key intermediates |
| In Situ FTIR | Disappearance of C=O stretch, Appearance of C-N stretch | Reaction progress over time | Confirmation of bond formation |
| Mass Spec. | Detection of transient species | Real-time concentration profiles | Elucidation of reaction network |
Integration of Machine Learning and AI for Synthetic Route Discovery
The complexity of organic synthesis presents a significant challenge for the discovery of novel and efficient reaction pathways. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity. preprints.org
For this compound and its derivatives, AI can be leveraged in several ways:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of a target molecule and propose multiple synthetic routes, including novel and unconventional ones that may not be immediately obvious to a human chemist. cas.orgnih.gov These tools are trained on vast databases of known chemical reactions and can learn the underlying patterns of chemical reactivity. cas.org
Reaction Condition Optimization: ML models can be trained to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and selectivity of a desired transformation. preprints.org This can significantly reduce the amount of empirical experimentation required.
De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, using this compound as a starting scaffold. This could accelerate the discovery of new drug candidates or materials with specific functions.
The integration of AI into the research workflow for this compound has the potential to dramatically accelerate the pace of discovery and innovation in its chemistry.
Q & A
Q. What are the established synthetic routes for N-(1-cyclopropylethyl)-3-methoxyaniline?
The compound is synthesized via iridium-phosphate-catalyzed reductive amination between 1-cyclopropylethanone and 3-methoxyaniline. The reaction proceeds under mild conditions (20 hours, ambient temperature) with a yield of 62% and 82% stereochemical purity. Key steps include nucleophilic attack of the amine on the ketone, followed by hydrogenation using the bifunctional catalyst .
Q. What analytical methods are used to confirm the structure and purity of this compound?
Characterization involves:
- 1H/13C-NMR : To confirm substituent positions and cyclopropane integrity.
- HPLC : For assessing stereochemical purity (82% enantiomeric excess reported in synthesis).
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (C₁₂H₁₇NO, theoretical 209.26 g/mol).
These methods ensure structural fidelity and purity, critical for downstream applications .
Advanced Questions
Q. How does the cyclopropylethyl substituent influence reactivity and stereochemical outcomes?
The cyclopropane ring introduces steric constraints and electronic effects, impacting:
- Reaction Kinetics : Slower nucleophilic substitution due to steric hindrance.
- Stereoselectivity : The iridium catalyst favors a specific transition state, achieving 82% enantiomeric excess. Comparative studies show bulkier substituents (e.g., benzo[d][1,3]dioxol-5-yl in compound 6j) yield higher stereopurity (91%) due to enhanced steric guidance .
Q. What factors contribute to the moderate yield (62%) in the synthesis of this compound compared to analogs?
Yield variations arise from:
- Substituent Effects : Cyclopropane’s strain reduces ketone electrophilicity, slowing amination.
- Catalyst Efficiency : The iridium-phosphate system may have lower affinity for sterically hindered substrates.
- Reaction Optimization : Extending reaction time or adjusting catalyst loading (e.g., 5 mol% vs. 2.5 mol%) could improve yields, as seen in analogs like 6f (81% yield with heptan-3-yl substituent) .
Q. How can researchers resolve contradictions in stereochemical purity data across similar compounds?
Discrepancies (e.g., 82% purity for 6i vs. 91% for 6j) are addressed by:
Q. What methodologies are recommended for investigating the biological activity of this compound?
While direct data is limited, analogous methoxyaniline derivatives (e.g., N-(4-hydroxybenzyl)-3-methoxyaniline in ) suggest:
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., LSD, NCED).
- Structure-Activity Relationship (SAR) Studies : Modify substituents to enhance binding affinity.
- In Silico Docking : Predict interactions with biological targets using molecular modeling .
Data Contradiction Analysis
A comparative analysis of yields and stereopurity from :
| Compound | Substituent | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| 6i | Cyclopropylethyl | 62 | 82 |
| 6j | Benzo[d][1,3]dioxol-5-yl | 80 | 91 |
Q. Key Insights :
- Bulkier substituents (6j) improve stereopurity due to enhanced steric guidance.
- Electron-rich groups (e.g., benzo rings) may stabilize transition states, increasing yields.
Methodological Recommendations
- Catalyst Screening : Test alternative catalysts (e.g., ruthenium) for improved stereoselectivity.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance ketone activation.
- Scale-Up Protocols : Pilot studies to assess reproducibility under industrial conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
